molecular formula C12H15ClN2O B12594609 Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-40-5

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-

Cat. No.: B12594609
CAS No.: 613660-40-5
M. Wt: 238.71 g/mol
InChI Key: MPGUGDUCRPUOIV-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-, is a heterocyclic compound characterized by a pyrrolidine ring substituted with a 2-chloro-6-methylpyridine-3-carbonyl group at position 1 and a methyl group at position 2. This structure combines the conformational flexibility of pyrrolidine with the electronic and steric effects of the chlorinated pyridine moiety, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

CAS No.

613660-40-5

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C12H15ClN2O/c1-8-5-6-10(11(13)14-8)12(16)15-7-3-4-9(15)2/h5-6,9H,3-4,7H2,1-2H3

InChI Key

MPGUGDUCRPUOIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=C(N=C(C=C2)C)Cl

Origin of Product

United States

Preparation Methods

Method 1: Cyclization and Acylation

  • Starting Materials :

    • 2-chloro-6-methyl-3-pyridinecarboxylic acid
    • 2-methylpyrrolidine
  • Procedure :

    • The pyridine derivative is first converted into an acyl chloride using thionyl chloride.
    • The resulting acyl chloride is then reacted with 2-methylpyrrolidine in a solvent such as dichloromethane to yield the desired product.
  • Reaction Conditions :

    • Temperature: Room temperature to reflux
    • Time: Typically 12 to 24 hours
  • Yield and Purification :

    • The product can be purified using column chromatography.

Method 2: Hydrogenation and Coupling

  • Starting Materials :

    • 2-methylpyrroline
    • Chlorinated pyridine derivative
  • Procedure :

    • The pyrroline can be hydrogenated in the presence of a platinum catalyst (e.g., Pt/C) in an alcohol solvent mixture (ethanol/methanol).
    • Following hydrogenation, the resultant compound undergoes a coupling reaction with the chlorinated pyridine under basic conditions.
  • Reaction Conditions :

    • Hydrogenation at elevated pressure and temperature (50°C to 100°C)
    • Coupling reaction conducted at room temperature for several hours.
  • Yield and Purification :

    • The final product is isolated through extraction and recrystallization.
  • Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Yield Purification
Method 1 2-chloro-6-methyl-3-pyridinecarboxylic acid, 2-methylpyrrolidine Acylation Moderate to high Column chromatography
Method 2 2-methylpyrroline, chlorinated pyridine Hydrogenation + Coupling High Extraction and recrystallization

The preparation of Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- involves multiple synthetic strategies that can be optimized for yield and purity depending on the desired application. Both methods outlined above provide viable pathways for synthesizing this compound, which holds promise in various fields, particularly medicinal chemistry.

Further research may focus on optimizing these synthetic routes to enhance yields, reduce reaction times, and minimize environmental impact through greener chemistry practices. Additionally, exploring alternative starting materials or catalysts could lead to more efficient synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to convert specific functional groups into their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyrrolidine N-oxides, while reduction can produce secondary amines

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : Pyrrolidine derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of functional groups in this compound may enhance its efficacy as a therapeutic agent.
  • Targeted Therapies : Research indicates that pyrrolidine compounds can interact with specific biological targets, making them candidates for targeted therapies in diseases such as cancer and neurodegenerative disorders. Studies are ongoing to elucidate the mechanisms of action and pharmacological profiles of these compounds.
  • Synthesis of Bioactive Molecules : The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo various reactions makes it a valuable building block in medicinal chemistry.

Synthetic Organic Chemistry Applications

  • Reactivity and Synthesis : Pyrrolidine derivatives often participate in nucleophilic substitution reactions, allowing for the synthesis of complex organic molecules. The versatility of this compound facilitates the development of new synthetic pathways in organic chemistry.
  • Catalysis : There is potential for using pyrrolidine derivatives as catalysts in organic reactions due to their unique structural features. This application could lead to more efficient synthetic processes in chemical manufacturing.

Biological Research Applications

  • Pharmacological Studies : Investigations into the interactions between pyrrolidine derivatives and biological targets are crucial for understanding their pharmacological effects. Such studies often focus on receptor binding affinities and enzyme inhibition mechanisms.
  • Toxicological Assessments : Understanding the safety profile of pyrrolidine derivatives is essential for their application in pharmaceuticals. Toxicological studies help assess potential risks associated with their use .

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets. The compound binds to enantioselective proteins, influencing their activity and leading to various biological effects . The non-planarity of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations in Pyridine-Pyrrolidine Hybrids

The compound shares structural similarities with several pyridine-pyrrolidine derivatives listed in the Catalog of Pyridine Compounds (2017). Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₆N₂O₂ Methoxy at pyridine C2, pyrrolidine at C6, acetyl at C3 232.28 1189422-07-9
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide C₁₇H₂₅ClN₃O₂ Chloro at C2, hydroxymethyl-pyrrolidine at C6, pivalamide at C3 340.85 1380091-92-7
6-Chloro-3-methylpicolinic acid C₇H₆ClNO₂ Chloro at C6, methyl at C3, carboxylic acid at C2 171.58 1035386-21-8

Key Differences :

  • Substituent Position: The target compound features a carbonyl group at the pyridine C3 position, unlike analogs such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, which has an acetyl group at C3 .
  • Functional Groups : The presence of a pivalamide group in N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide introduces bulkier substituents compared to the target compound’s simpler methyl and carbonyl groups .

Pharmacological and Industrial Relevance

  • Almotriptan Malate Intermediate : The pyrrolidine sulfonyl group in Almotriptan intermediate (C₁₁H₁₈ClN₃O₂S) highlights the importance of pyrrolidine derivatives in pharmaceutical synthesis. However, the target compound lacks the sulfonyl and hydrazinyl groups critical for serotonin receptor targeting .
  • Agrochemical Applications : Pyridine-pyrrolidine hybrids are often used as ligands or intermediates in pesticide development. For example, (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate (C₁₄H₁₈N₂O₃) demonstrates the role of ester linkages in enhancing bioavailability, a feature absent in the target compound .

Biological Activity

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- (CAS: 613660-41-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅ClN₂O
  • Molecular Weight : 240.72 g/mol
  • CAS Number : 613660-41-6

The compound features a pyrrolidine ring substituted with a chloro-methyl-pyridinyl moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Certain pyrrolidine derivatives have demonstrated antiviral properties against various viruses. For instance, compounds similar in structure to pyrrolidine have been investigated for their efficacy against the tobacco mosaic virus (TMV) and other viral strains, showing promising results in inhibiting viral replication .
  • Antibacterial Properties : Pyrrolidine derivatives are also noted for their antibacterial effects. A study highlighted that related compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Neuraminidase Inhibition : Research has identified pyrrolidine derivatives as potential neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. These compounds may inhibit the enzyme's activity, thus preventing viral replication .

Antiviral Studies

In a study examining various pyrrolidine derivatives, it was found that:

  • Compound A-87380 exhibited significant antiviral activity against TMV with a curative activity of approximately 56.8% at a concentration of 500 μg/mL.
  • Compound A-192558 showed similar antiviral efficacy with protection activities reaching up to 69.1% .

Antibacterial Studies

A series of pyrrolidine derivatives were tested for their antibacterial properties:

Compound NameTarget BacteriaMIC (μg/mL)
Pyrrolidine Derivative 1Staphylococcus aureus3.12
Pyrrolidine Derivative 2Escherichia coli12.5
Control (Ciprofloxacin)Both2

These results suggest that certain pyrrolidine derivatives may serve as effective antibacterial agents, particularly against resistant strains .

Case Study: Antiviral Efficacy

A recent investigation into the antiviral properties of pyrrolidine derivatives revealed that modifications in the molecular structure could enhance efficacy against specific viral targets. For example, structural optimization led to the discovery of new compounds that outperformed existing antiviral agents in vitro.

Case Study: Antibacterial Activity

Another study focused on the antibacterial potential of pyrrolidine derivatives against multi-drug resistant strains of bacteria. The findings indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

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